molecular formula C9H11NO4 B1608520 4-Methoxy-alpha-(nitromethyl)benzyl alcohol CAS No. 38316-05-1

4-Methoxy-alpha-(nitromethyl)benzyl alcohol

Cat. No. B1608520
CAS RN: 38316-05-1
M. Wt: 197.19 g/mol
InChI Key: KLESIDDCPSMIRB-UHFFFAOYSA-N
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Description

4-Methoxy-alpha-(nitromethyl)benzyl alcohol, also known as Anisyl alcohol, is an organic compound with the chemical formula CH3OC6H4CH2OH . It is a colorless liquid that is used as a fragrance and flavorant . It occurs naturally but is produced by reduction of anisaldehyde . It is used in the preparation of semiconductors, nanosheets, and nanocrystals . It is also used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .


Synthesis Analysis

4-Methoxybenzyl alcohol is commonly used as a reagent to protect hydroxyl groups on alcohols, and phenols . It undergoes condensation with the silanol groups of fumed silica nanoparticles to yield modified silica nanoparticles .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-alpha-(nitromethyl)benzyl alcohol can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C8H10O2/c1-10-8-4-2-7 (6-9)3-5-8/h2-5,9H,6H2,1H3 .


Chemical Reactions Analysis

4-Methoxybenzyl Alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals . It is also used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .


Physical And Chemical Properties Analysis

4-Methoxy-alpha-(nitromethyl)benzyl alcohol has a molecular weight of 138.1638 . It is a colorless liquid with a refractive index of n20/D 1.533 (lit.) . It has a boiling point of 95 °C/1 mmHg (lit.) and a density of 1.079 g/mL at 25 °C (lit.) .

Safety And Hazards

4-Methoxy-alpha-(nitromethyl)benzyl alcohol causes skin irritation and may cause an allergic skin reaction . It also causes serious eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

4-Methoxy-alpha-(nitromethyl)benzyl alcohol was used to study the steady-state and nanosecond, laser-flash photolysis . It undergoes catalytic photooxidation by flavin-zinc (II)-cyclen complex to yield the corresponding benzaldehyde . Future research could explore more about its properties and potential applications.

properties

IUPAC Name

1-(4-methoxyphenyl)-2-nitroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLESIDDCPSMIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50959236
Record name 1-(4-Methoxyphenyl)-2-nitroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50959236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-alpha-(nitromethyl)benzyl alcohol

CAS RN

38316-05-1
Record name 4-Methoxy-α-(nitromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38316-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-alpha-(nitromethyl)benzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038316051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methoxyphenyl)-2-nitroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50959236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-α-(nitromethyl)benzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.962
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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